molecular formula C9H13ClN2O B2861825 2-(aminomethyl)-N-methylbenzamide hydrochloride CAS No. 1107602-90-3

2-(aminomethyl)-N-methylbenzamide hydrochloride

Cat. No. B2861825
CAS RN: 1107602-90-3
M. Wt: 200.67
InChI Key: FQAQMEXYGVMHKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-(aminomethyl)-N-methylbenzamide hydrochloride”, a similar compound, 2-dimethylaminoethyl chloride hydrochloride, is synthesized by taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .

Scientific Research Applications

Pharmacological Research

Pharmacological studies involve compounds with structures similar to "2-(aminomethyl)-N-methylbenzamide hydrochloride" for their potential therapeutic effects. For instance, novel 2-aminoadamantane derivatives, specifically N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides, have been synthesized and found to have marked antiarrhythmic activity, showcasing the potential of benzamide derivatives in developing new therapeutic agents (Avdyunina et al., 2019).

Material Science

In material science, compounds with benzamide structures are used for the synthesis of novel materials with unique properties. For example, aromatic polyimides were synthesized using 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, demonstrating the role of benzamide derivatives in creating materials with high thermal stability and solubility in organic solvents (Butt et al., 2005).

Environmental Science

Benzamide derivatives are also explored for environmental applications, such as the removal of heavy metals from aqueous solutions. The study by Rahman and Nasir (2019) used N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into the hydrous zirconium oxide matrix for the removal of Ni(II) from water, highlighting the application of benzamide derivatives in water purification technologies (Rahman & Nasir, 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(aminomethyl)-N-methylbenzamide hydrochloride are bacterial membranes . This compound belongs to the class of cationic polymers, which are known for their antibacterial properties . These polymers target bacterial membranes, leading to increased membrane permeability .

Mode of Action

2-(aminomethyl)-N-methylbenzamide hydrochloride interacts with its targets by accepting protons from its surroundings, leading to a stronger proton sponge effect . This effect promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular targets .

Biochemical Pathways

It is known that cationic polymers like this compound can potentiate adjuvants to overcome bacterial membrane-related resistance mechanisms . This suggests that the compound may affect pathways related to bacterial resistance.

Pharmacokinetics

It is known that the compound has good in vitro and in vivo biocompatibility , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of 2-(aminomethyl)-N-methylbenzamide hydrochloride is the disruption of bacterial membranes, leading to increased permeability . This allows antibiotics to reach their intracellular targets, potentially enhancing the effectiveness of antibacterial treatments .

Action Environment

The action of 2-(aminomethyl)-N-methylbenzamide hydrochloride can be influenced by environmental factors. For instance, the compound’s ability to accept protons suggests that its action may be affected by the pH of its environment . .

properties

IUPAC Name

2-(aminomethyl)-N-methylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQMEXYGVMHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N-methylbenzamide hydrochloride

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